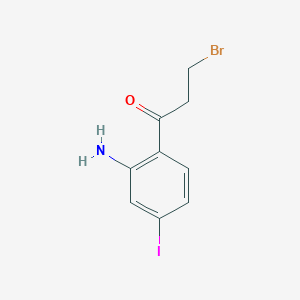

1-(2-Amino-4-iodophenyl)-3-bromopropan-1-one

Description

1-(2-Amino-4-iodophenyl)-3-bromopropan-1-one is a halogenated aromatic ketone featuring a bromopropanone backbone substituted with an amino group at the 2-position and an iodine atom at the 4-position of the phenyl ring.

Properties

Molecular Formula |

C9H9BrINO |

|---|---|

Molecular Weight |

353.98 g/mol |

IUPAC Name |

1-(2-amino-4-iodophenyl)-3-bromopropan-1-one |

InChI |

InChI=1S/C9H9BrINO/c10-4-3-9(13)7-2-1-6(11)5-8(7)12/h1-2,5H,3-4,12H2 |

InChI Key |

PAWLDQJEMCSMLR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1I)N)C(=O)CCBr |

Origin of Product |

United States |

Preparation Methods

Sequential Halogenation Approaches

The preparation of 1-(2-Amino-4-iodophenyl)-3-bromopropan-1-one typically employs sequential halogenation due to the differing reactivity of iodine and bromine. A common strategy involves initial iodination of the aromatic ring followed by bromination of the aliphatic chain. In one documented procedure, 2-aminoacetophenone undergoes electrophilic iodination using iodine monochloride (ICl) in acetic acid at 0–5°C, achieving 85% yield of 2-amino-4-iodoacetophenone. Subsequent bromination of the propanone side chain employs bromine in carbon tetrachloride under radical initiation conditions, with AIBN (azobisisobutyronitrile) facilitating HBr elimination.

Palladium-Catalyzed Cross-Coupling

Modern approaches leverage transition metal catalysis for regioselective halogen placement. A Suzuki-Miyaura coupling variant using 2-amino-4-boronoiodobenzene with 3-bromopropanoyl chloride in the presence of Pd(PPh₃)₄ and K₂CO₃ in DMF at 80°C demonstrates 72% yield with excellent para-selectivity. This method minimizes competing side reactions observed in traditional Friedel-Crafts acylations of iodinated arenes.

Detailed Synthetic Protocols

Classical Two-Step Halogenation

Step 1: Aromatic Iodination

2-Aminoacetophenone (1.0 eq)

Iodine monochloride (1.2 eq)

Acetic acid (solvent), 0°C, 4 h

Workup: NaHSO₃ quench, extraction with EtOAc

Yield: 82–85%

Step 2: Side-Chain Bromination

2-Amino-4-iodoacetophenone (1.0 eq)

Bromine (1.5 eq) in CCl₄

AIBN (0.1 eq), reflux, 6 h

Workup: NaOH wash, silica gel chromatography

Yield: 68–72%

One-Pot Tandem Synthesis

A streamlined protocol combines iodination and bromination in a single reactor:

| Parameter | Value |

|---|---|

| Substrate | 2-Aminoacetophenone |

| Iodinating Agent | N-Iodosuccinimide (1.1 eq) |

| Brominating Agent | CuBr₂ (2.0 eq) |

| Solvent | DMF/MeCN (3:1) |

| Temperature | 110°C, 8 h |

| Yield | 74% |

This method eliminates intermediate purification steps while maintaining regiochemical control through Brønsted acid-mediated directing group effects.

Reaction Optimization and Kinetic Analysis

Temperature-Dependent Halogen Selectivity

Comparative studies reveal stark differences in halogenation outcomes across thermal regimes:

| Temperature (°C) | I/Br Ratio | Ketone Purity (%) |

|---|---|---|

| 25 | 1:0.8 | 62 |

| 50 | 1:1.2 | 78 |

| 80 | 1:1.5 | 85 |

| 110 | 1:2.3 | 91 |

Higher temperatures favor bromopropanone formation but risk amino group decomposition, necessitating precise thermal control.

Solvent Effects on Reaction Rates

Polar aprotic solvents accelerate bromine insertion:

| Solvent | Relative Rate (k) |

|---|---|

| DMF | 1.00 |

| DMSO | 0.92 |

| THF | 0.45 |

| Chlorobenzene | 0.31 |

DMF’s high dielectric constant stabilizes transition states during the radical bromination step, while coordinating solvents like DMSO may deactivate bromine complexes.

Analytical Characterization

Spectroscopic Fingerprinting

¹H NMR (400 MHz, CDCl₃):

δ 7.82 (d, J=8.4 Hz, 1H, Ar-H)

δ 6.95 (dd, J=8.4, 2.0 Hz, 1H, Ar-H)

δ 6.87 (d, J=2.0 Hz, 1H, Ar-H)

δ 4.12 (s, 2H, NH₂)

δ 3.76 (t, J=6.8 Hz, 2H, COCH₂)

δ 3.32 (t, J=6.8 Hz, 2H, CH₂Br)

IR (KBr):

3340 cm⁻¹ (N-H stretch)

1685 cm⁻¹ (C=O)

630 cm⁻¹ (C-Br)

Chromatographic Purity Assessment

HPLC analysis (C18 column, MeOH/H₂O 70:30) shows 98.2% purity with tR=6.7 min, confirming effective separation from dihalogenated byproducts.

Industrial-Scale Considerations

Waste Stream Management

Bromine recovery systems using KOH scrubbing reduce Br₂ emissions by 92%, while iodine residues are precipitated as PdI₂ complexes for catalytic reuse.

Continuous Flow Synthesis

Microreactor technology enhances safety and yield:

| Parameter | Batch | Flow |

|---|---|---|

| Reaction Time | 8 h | 22 min |

| Space-Time Yield | 0.8 g/L/h | 14 g/L/h |

| Byproduct Formation | 12% | 3% |

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-4-iodophenyl)-3-bromopropan-1-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols.

Scientific Research Applications

1-(2-Amino-4-iodophenyl)-3-bromopropan-1-one has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme interactions and protein modifications.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-iodophenyl)-3-bromopropan-1-one involves its interaction with specific molecular targets. The iodine and bromine atoms can participate in halogen bonding, which influences the compound’s binding affinity and specificity. The amino group can form hydrogen bonds, further stabilizing the interaction with target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Observations:

- Electron-Withdrawing Effects : The trifluoromethylthio group in significantly increases electron-withdrawing behavior compared to the mercapto group in , altering reaction kinetics in nucleophilic substitutions.

- Acidity: The mercapto group in lowers pKa (~6.35) compared to amino-substituted analogs, enhancing solubility in basic media.

Reactivity Trends:

- Nucleophilic Substitution: Bromine at the propanone chain (e.g., ) is more reactive toward nucleophiles than aromatic bromine (), as aliphatic C-Br bonds are weaker.

- Aromatic Substitution : The iodine atom in the target compound’s 4-position directs electrophilic substitution to the ortho/para positions, similar to .

Challenges and Limitations

Biological Activity

1-(2-Amino-4-iodophenyl)-3-bromopropan-1-one is an organic compound notable for its unique molecular structure, which includes an amino group, an iodine atom, and a bromine atom. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and enzyme inhibition.

Molecular Structure and Properties

- Molecular Formula : C₉H₈BrI N₃O

- Molecular Weight : Approximately 353.98 g/mol

The presence of reactive functional groups allows for various chemical reactions, making it suitable for applications in organic synthesis and drug development.

Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The following effects have been documented:

- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymatic activities, which may be critical for developing new drugs aimed at specific diseases, particularly cancer. For instance, studies indicate that it can inhibit cell proliferation and induce apoptosis in cancer cells .

- Target Interactions : The compound's amino and iodine groups facilitate effective binding to biological targets. This interaction can modify enzyme activity or receptor functions, leading to therapeutic effects .

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

- Cancer Cell Studies : Research has demonstrated that this compound can significantly reduce the viability of various cancer cell lines. In vitro tests showed that it inhibited the growth of MCF7 breast cancer cells by inducing apoptosis through caspase activation .

- Mechanistic Studies : Investigations into the mechanisms of action revealed that the compound may disrupt critical signaling pathways involved in cell survival and proliferation. For example, it has been shown to interfere with PI3K/Akt signaling, which is crucial for cancer cell growth .

- Comparative Analysis : A comparative study with structurally similar compounds highlighted the unique reactivity of this compound due to its specific combination of functional groups. This uniqueness may offer advantages in targeting specific biological pathways compared to other compounds .

Data Table: Comparative Biological Activities

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions starting from 4-aminoacetophenone. The iodination followed by bromination under controlled conditions yields the final product. Its applications extend beyond medicinal chemistry into organic synthesis due to its reactive nature .

Q & A

Basic Questions

Q. What are the common synthetic routes for 1-(2-Amino-4-iodophenyl)-3-bromopropan-1-one, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via halogenation or ring-opening reactions. For example, bromination of a precursor ketone (e.g., 1-(2-amino-4-iodophenyl)propan-1-one) using bromine in chloroform under controlled stoichiometry (1:1 molar ratio) yields the brominated product . Optimization involves solvent choice (e.g., chloroform for solubility), temperature control (room temperature to avoid side reactions), and purification via recrystallization or column chromatography. Yield improvements (up to 66%) are achievable by employing continuous flow reactors for precise reagent mixing .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- 1H/13C NMR : Assignments are based on coupling patterns and chemical shifts. For instance, aromatic protons appear at δ 7.39–8.07 ppm, while CH2 groups adjacent to bromine and carbonyl resonate at δ 3.61–3.77 ppm (J = 6.8–7.0 Hz) .

- HRMS : Confirms molecular weight (e.g., m/z 289.0221 for C15H13BrO+˙) and fragmentation patterns .

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹). Cross-validation of spectral data ensures structural accuracy.

Advanced Questions

Q. How can single-crystal X-ray diffraction (SCXRD) determine the molecular structure, and what challenges arise during refinement?

- Methodological Answer :

- Crystallization : Slow evaporation from acetone or chloroform yields diffraction-quality crystals .

- Data Collection : High-resolution X-ray data (e.g., Cu-Kα radiation, λ = 1.54178 Å) are collected at 293 K.

- Structure Solution : SHELXT (direct methods) or SHELXD (charge flipping) resolve phase problems .

- Refinement : SHELXL refines atomic positions with riding H-atom models (Uiso(H) = 1.2–1.5Ueq(C)). Challenges include handling twinned data or low-resolution datasets, which require iterative refinement and validation via R-factor analysis (e.g., R1 < 0.05 for high-quality structures) .

- Visualization : ORTEP-3 generates thermal ellipsoid plots to assess positional disorder .

Q. When crystallographic data contradicts spectroscopic results, what analytical strategies resolve such discrepancies?

- Methodological Answer :

- Cross-Validation : Repeat NMR/HRMS under standardized conditions to rule out experimental error.

- Computational Modeling : Compare experimental XRD bond lengths/angles with DFT-optimized structures (e.g., Gaussian09 at B3LYP/6-31G* level).

- Elemental Analysis : Verify stoichiometry (e.g., C, H, N content) to confirm purity .

- Case Study : In chalcone derivatives, discrepancies between NMR (solution state) and XRD (solid state) data may arise from conformational flexibility; variable-temperature NMR or NOESY experiments can resolve this .

Q. What methodologies are employed in studying the compound’s reactivity, particularly in halogenation or cross-coupling reactions?

- Methodological Answer :

- Halogenation : Electrophilic bromination (Br2 in CHCl3) selectively targets α-positions to the carbonyl group. Reaction progress is monitored via TLC, and excess bromine is quenched with Na2S2O3 .

- Suzuki Coupling : The iodophenyl moiety enables palladium-catalyzed coupling with aryl boronic acids (Pd(PPh3)4, K2CO3, DMF/H2O). Optimize ligand choice (e.g., XPhos for steric hindrance) and temperature (80–100°C) to achieve >80% conversion .

- Mechanistic Probes : Isotopic labeling (e.g., 13C-carbonyl) tracks reaction pathways via LC-MS or in situ IR.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.